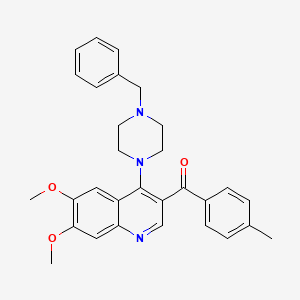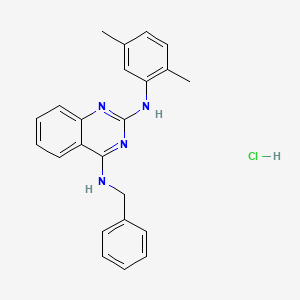
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinolines are generally crystalline solids at room temperature, and they are often soluble in organic solvents .Aplicaciones Científicas De Investigación
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been found to exhibit a range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been used in laboratory experiments to study its pharmacological properties and its potential as a drug target. Furthermore, this compound has been used in the synthesis of a number of novel compounds, such as the anti-cancer drug daratumumab.
Mecanismo De Acción
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antimicrobial activity . They are also known to interact with oxidoreductase proteins .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have potential cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. In addition, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation.
However, there are a few limitations to consider when using this compound in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low solubility in organic solvents, which can limit its use in organic synthesis.
Direcciones Futuras
Despite the promising results of 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline in laboratory experiments, there is still a need for further research to fully understand its potential applications. Potential future directions include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use in drug discovery. In addition, further research is needed to explore its potential use in the synthesis of novel compounds, such as anti-cancer drugs. Finally, further studies are needed to investigate its potential use in other applications, such as the treatment of neurological disorders and the development of new materials.
Métodos De Síntesis
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline can be synthesized via a multi-step process. The first step involves the condensation of 2-methyl-4-benzylpiperazine and 4-methylbenzoyl chloride to form the intermediate 2-(2-methyl-4-benzylpiperazin-1-yl)-4-methylbenzoyl chloride. This intermediate is then reacted with 6,7-dimethoxy-3-methylquinoline to form this compound. This synthesis method has been reported in a number of papers and has been proven to be a reliable method for producing this compound.
Propiedades
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22/h4-12,17-19H,13-16,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHGXQCCRHJGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482209.png)

![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-{2-[2-(propan-2-yl)phenoxy]ethoxy}propan-2-ol dihydrochloride](/img/structure/B6482227.png)

![2-[(6-amino-5-nitropyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B6482244.png)



![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)